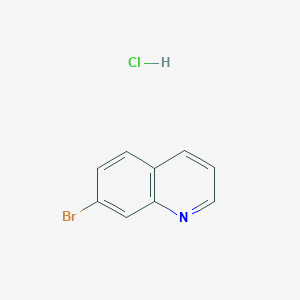

7-Bromoquinoline hydrochloride

Description

Significance of Quinoline (B57606) Scaffolds in Organic and Pharmaceutical Chemistry

Quinoline, a heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. orientjchem.org This fundamental structure, known as the quinoline scaffold, is a "privileged" structure in medicinal chemistry, meaning it is a common feature in a wide range of biologically active compounds and marketed drugs. nih.govresearchgate.net The versatility of the quinoline ring allows for the introduction of various functional groups at different positions, which can significantly influence the compound's pharmacological properties. rsc.org

Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including:

Antimalarial rsc.orgbohrium.com

Anticancer orientjchem.orgbohrium.com

Anti-inflammatory orientjchem.org

Antiviral orientjchem.org

Antitubercular rsc.org

The ability of the quinoline nucleus to be modified and combined with other heterocyclic structures makes it a highly adaptable scaffold for the design and synthesis of novel therapeutic agents. orientjchem.orgresearchgate.net

Overview of 7-Bromoquinoline (B152726) Hydrochloride as a Key Intermediate and Research Subject

7-Bromoquinoline hydrochloride is a derivative of quinoline where a bromine atom is attached at the 7-position of the quinoline ring, and it is supplied as a hydrochloride salt. This specific substitution pattern makes it a valuable precursor in organic synthesis. ambeed.com The bromine atom serves as a reactive handle, allowing for a variety of chemical transformations to create more elaborate molecules.

While not typically an end-product itself, this compound is a crucial starting material for the synthesis of a wide array of other quinoline derivatives. chemicalbook.com Its utility lies in its ability to participate in various chemical reactions, enabling the construction of compounds with desired electronic and steric properties for investigation in medicinal chemistry and materials science. ambeed.comsmolecule.com

Historical Context of Quinoline Derivatives in Academic Exploration

The history of quinoline dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.gov A few years later, in 1842, Charles Gerhardt obtained it from the alkaloid cinchonine. rsc.org This discovery was a significant milestone, as it linked a synthetic chemical to a naturally occurring and medicinally important substance.

The observation in 1891 by Paul Guttmann and Paul Ehrlich that methylene (B1212753) blue, a synthetic dye, possessed antimalarial properties spurred the search for other synthetic therapeutic agents. jetir.org This led to the extensive exploration of quinoline derivatives, culminating in the development of numerous important drugs. Quinine, a natural quinoline alkaloid, was a primary treatment for malaria for centuries, and its structure served as the blueprint for synthetic antimalarials like chloroquine (B1663885) and mefloquine. rsc.orgnih.gov

Over the decades, research into quinoline chemistry has expanded dramatically, with the development of various synthetic methods like the Skraup, Friedländer, and Combes syntheses, which allow for the creation of a vast library of substituted quinolines. rsc.org This rich history of academic and industrial research has solidified the quinoline scaffold as a fundamental component in the ongoing quest for new and effective chemical entities. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H7BrClN |

|---|---|

Molecular Weight |

244.51 g/mol |

IUPAC Name |

7-bromoquinoline;hydrochloride |

InChI |

InChI=1S/C9H6BrN.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h1-6H;1H |

InChI Key |

HAWYLVTZWPHORO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Br)N=C1.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromoquinoline and Its Hydrochloride Salt

Established Reaction Pathways for 7-Bromoquinoline (B152726) Core Synthesis

Traditional methods for synthesizing the 7-bromoquinoline core primarily involve two strategies: the direct bromination of a pre-formed quinoline (B57606) ring or the construction of the quinoline nucleus from a bromine-containing precursor.

Direct bromination of the quinoline ring presents a challenge in regioselectivity. The benzene (B151609) portion of the quinoline molecule is more susceptible to electrophilic substitution than the pyridine (B92270) ring. However, controlling the position of bromination on the benzene ring is not always straightforward. Halogenation of unsubstituted quinoline typically occurs at the C5 and C8 positions. Achieving selective C7 functionalization often requires specific directing groups or carefully controlled reaction conditions. rsc.org

Recent studies have explored metal-free, regioselective halogenation of 8-substituted quinolines. rsc.orgresearchgate.net For instance, using reagents like N-bromosuccinimide (NBS) or tribromoisocyanuric acid (TBCA), it is possible to direct halogenation to the C5 and/or C7 positions, although this often results in a mixture of products. rsc.orgresearchgate.net In some cases, C5-substituted quinolines can be used to direct bromination specifically to the C7 position. rsc.org The reaction of N-(quinolin-8-yl)methanesulfonamide with halogenating agents can lead to a separable mixture of C5-mono- and C5,C7-dihalogenated products. rsc.org While direct C7 bromination is possible, it is often hampered by the formation of multiple isomers, necessitating complex purification steps. nih.gov

A more common and regioselective approach to synthesizing 7-bromoquinoline involves building the quinoline ring from a precursor that already contains a bromine atom at the desired position. The most prominent of these methods are the Skraup and Doebner-von Miller reactions, starting with 3-bromoaniline (B18343). chemicalbook.com

The Skraup synthesis is a classic method that involves heating a primary aromatic amine (in this case, 3-bromoaniline) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgorganicreactions.org The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline (B41778). wordpress.comyoutube.com Subsequent cyclization and oxidation yield the quinoline ring. wordpress.comyoutube.com Using 3-bromoaniline as the starting material ensures that the bromine atom is incorporated at the 7-position of the final quinoline product. chemicalbook.com

The Doebner-von Miller reaction is a related synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol. wikipedia.orgnih.gov This acid-catalyzed reaction between an aniline and the carbonyl compound also reliably produces quinolines. drugfuture.comsynarchive.com When 3-bromoaniline is used, 7-bromoquinoline derivatives can be formed. wikipedia.orgnih.gov

These multi-step syntheses, while often requiring harsh conditions, are highly effective for producing 7-bromoquinoline with unambiguous regiochemistry. nih.govnih.gov

Table 1: Comparison of Classical Syntheses for 7-Bromoquinoline

| Synthesis Method | Starting Material | Key Reagents | Key Features |

| Skraup Synthesis | 3-Bromoaniline | Glycerol, H₂SO₄, Nitrobenzene | Forms quinoline ring from precursor; ensures Br at C7 position. wikipedia.org |

| Doebner-von Miller | 3-Bromoaniline | α,β-Unsaturated carbonyls, Acid | Variation of Skraup; reliable for substituted quinolines. wikipedia.org |

| Direct Bromination | Quinoline | NBS, Br₂, etc. | Often yields mixtures of C5 and C7 isomers; regioselectivity is a challenge. rsc.orgnih.gov |

The primary precursor for the multi-step synthesis of 7-bromoquinoline is 3-bromoaniline . This compound can be synthesized through the bromination of aniline under controlled conditions. ketonepharma.com One common laboratory method involves the nitration of aniline to produce 3-nitroaniline (B104315), which is then reduced to 3-bromoaniline. ketonepharma.com Another route is the direct bromination of aniline, carefully managed to favor the meta-substituted product. ketonepharma.com A different approach involves the Sandmeyer reaction, where 3-nitroaniline is diazotized and then treated with a copper(I) bromide catalyst. guidechem.com

Once 7-bromoquinoline has been synthesized and purified, it can be converted into its hydrochloride salt. This is a standard acid-base reaction where the basic nitrogen atom of the quinoline ring is protonated by hydrochloric acid. The process typically involves dissolving the 7-bromoquinoline free base in a suitable organic solvent, such as diethyl ether or ethanol, and then adding a solution of hydrogen chloride (either as a gas or dissolved in a solvent like isopropanol (B130326) or ether). The 7-bromoquinoline hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration.

Advanced Catalytic Approaches in 7-Bromoquinoline Synthesis

Modern synthetic chemistry has increasingly focused on the use of catalysts to improve efficiency, selectivity, and sustainability. These advanced methods are also applicable to the synthesis of quinoline derivatives.

Transition-metal catalysis has become a cornerstone of modern organic synthesis, offering efficient routes to complex molecules like quinolines. iaea.org Various metals, including palladium, copper, iron, cobalt, and rhodium, have been employed to construct the quinoline scaffold through diverse mechanisms such as C-H activation and cross-coupling reactions. ias.ac.innih.gov

Palladium-catalyzed reactions are widely used for C-N and C-C bond formation. acs.org These methods can be applied to synthesize quinoline systems through cascade reactions or intramolecular cyclizations, often under mild conditions with high functional group tolerance. mdpi.commdpi.com For instance, palladium-catalyzed Suzuki-Miyaura coupling can be performed on bromo-indazoles, a strategy that could be adapted for quinoline precursors. rsc.org

Copper-catalyzed syntheses offer a cost-effective alternative. organic-chemistry.org Various copper-catalyzed methods have been developed, including tandem reactions that form substituted quinolines from ortho-bromobenzaldehydes and active methylene (B1212753) nitriles. rsc.org Other approaches involve the reaction of 2-aminobenzyl alcohols with ketones or the cyclization of enaminones with 2-halobenzaldehydes. nih.govrsc.org These reactions often proceed under mild conditions, sometimes even at room temperature. nih.gov

Other Transition Metals like iron and cobalt have also been utilized. ias.ac.inresearchgate.net Iron-catalyzed reductive cyclization of specific precursors can yield 3-substituted quinolines. acs.org These catalytic systems are continually being developed to provide more efficient and selective pathways to functionalized quinolines. ias.ac.in

These catalytic methods represent the forefront of quinoline synthesis, providing powerful tools for creating diverse derivatives. iaea.org

The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, using less hazardous materials, and improving energy efficiency. nih.gov Classical quinoline syntheses, such as the Skraup reaction, often involve harsh acidic conditions, high temperatures, and hazardous reagents, which are contrary to green chemistry principles. nih.govacs.org

Recent research has focused on developing greener alternatives for quinoline synthesis. researchgate.net Key advancements include:

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally friendly options like water or ethanol. researchgate.net

Development of Reusable Catalysts: Employing solid acid catalysts or nanocatalysts that can be easily recovered and reused, reducing waste and cost. nih.govacs.org

One-Pot Syntheses: Designing reaction sequences where multiple steps are carried out in a single reaction vessel, which minimizes solvent use and purification steps. researchgate.net

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov

These green approaches are revolutionizing the synthesis of quinolines, making the production of compounds like 7-bromoquinoline more sustainable and economically viable. acs.orgresearchgate.net The shift from traditional protocols to these advanced, sustainable methodologies is a significant trend in modern heterocyclic chemistry. researchgate.net

Novel Reagents and Reaction Conditions for Enhanced Selectivity and Yield

The synthesis of 7-bromoquinoline presents a significant challenge in controlling regioselectivity. Direct halogenation of the quinoline ring can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product. Research has focused on developing novel methodologies that employ specific reagents and controlled reaction conditions to enhance the selectivity and efficiency of the bromination process.

One key aspect of modern synthetic strategies is the careful selection of solvents and brominating agents. Studies on the bromination of substituted quinolines have shown that the reaction outcome is highly dependent on these factors. For instance, the bromination of 8-substituted quinolines using molecular bromine (Br₂) can yield different products depending on the solvent system. The use of solvent mixtures such as acetonitrile (B52724)/dichloromethane (CH₃CN/CH₂Cl₂) or carbon tetrachloride (CCl₄) at controlled temperatures (e.g., 0 °C to room temperature) can influence the position of bromination. researchgate.net Achieving high selectivity for the 7-position often requires mitigating the formation of common byproducts like 5-bromo and 5,7-dibromo derivatives.

Another innovative approach involves the introduction of a directing group on the quinoline scaffold. Although demonstrated in the synthesis of related compounds like 7-aminoquinolines, the principle is applicable to achieving selectivity in bromination. A strongly electron-withdrawing group, for example, can direct the electrophilic substitution to a specific position on the benzene ring of the quinoline system. nih.gov Such catalyst-free methods, which avoid the use of strong acids or metal catalysts, represent an efficient and environmentally cleaner pathway to highly selective quinoline synthesis. nih.gov The reaction of m-phenylenediamine (B132917) with unsymmetric 1,3-diketones containing a trifluoromethyl group, for instance, proceeds with high selectivity to form 7-aminoquinolines, showcasing how a substituent can control the reaction's regiochemistry. nih.gov

Furthermore, novel diazotization methods have been developed for related heterocycles to overcome the low yields and isomer separation difficulties associated with classical syntheses like the Pomeranz-Fritsch reaction. google.com These modern techniques may involve carrying out the reaction in non-aqueous solvents under mild, room-temperature conditions, which simplifies the procedure and post-reaction workup. google.com

| Substrate | Reagent/Catalyst | Solvent | Conditions | Observed Outcome/Principle | Reference |

|---|---|---|---|---|---|

| 8-Substituted Quinolines | Br₂ (1.1-2.1 eq) | CH₃CN/CH₂Cl₂ | 0 °C to 24 °C, 1-4 days | Yields mixtures of mono- and di-bromo derivatives; selectivity depends on equivalents of Br₂ and substrate. | researchgate.net |

| m-Phenylenediamine & 1,3-diketone | Catalyst-free | Not specified | Not specified | Introduction of a trifluoromethyl group directs the condensation to selectively form the 7-substituted quinoline. | nih.gov |

| Aromatic Amines (general) | Novel diazotization reagents | Non-aqueous solvent | Room Temperature | Avoids strong acids and difficult separation of isomers, improving yield and purity. | google.com |

Purification and Isolation Techniques for this compound

The effective purification and isolation of this compound are critical steps to ensure the high purity required for subsequent applications. The process typically involves the purification of the 7-bromoquinoline free base followed by its conversion to the hydrochloride salt, or direct purification of the salt itself.

Following synthesis, the crude 7-bromoquinoline is often subjected to one or more purification steps. A common initial workup involves washing the organic reaction mixture with a basic aqueous solution, such as 5% sodium bicarbonate (NaHCO₃), to neutralize and remove any acidic byproducts or unreacted reagents. researchgate.netnih.gov The organic layer is then dried over an agent like sodium sulfate (B86663) (Na₂SO₄). nih.gov For more rigorous purification of the free base, column chromatography is frequently employed. researchgate.netnih.gov In this technique, the crude product is passed through a silica (B1680970) gel column using a suitable eluent system, such as a mixture of ethyl acetate (B1210297) and hexane, to separate the desired compound from impurities. researchgate.net

Once the 7-bromoquinoline base is purified, it is converted to its hydrochloride salt. This is typically achieved by dissolving the base in a suitable organic solvent and treating it with hydrochloric acid. The resulting this compound, being a salt, is often insoluble in nonpolar organic solvents and will precipitate out of the solution.

An alternative and robust method for purification involves the formation of the salt as a means of separating it from impurities. A process demonstrated for a similar bromo-quinoline derivative involves dissolving the crude material in an organic solvent and adding an inorganic acid, such as hydrochloric acid, to form the salt. google.com The difference in physical properties, such as solubility, between the salt of the target compound and the salts of impurities allows for their separation. google.com The purified salt can then be isolated, or the free base can be liberated by treatment with an inorganic base. The final, pure product is then precipitated, often by the addition of an anti-solvent like cyclohexane, and isolated by filtration. google.com The isolated solid is then washed and dried under vacuum to yield the final, pure this compound. google.com The pH adjustment during the workup is also a key isolation technique; for instance, adjusting the pH to acidic conditions can facilitate the precipitation of the target compound from an aqueous solution. google.com

| Technique | Description | Purpose | Reference |

|---|---|---|---|

| Aqueous Wash | Washing the organic solution of the crude product with a basic solution (e.g., NaHCO₃). | To remove acidic impurities and unreacted reagents. | researchgate.net |

| Column Chromatography | Separation of the crude product on a silica gel column using an eluent like ethyl acetate/hexane. | To isolate the 7-bromoquinoline free base from byproducts and isomers. | nih.gov |

| Salt Formation & Separation | Converting the crude base into its hydrochloride salt to exploit differences in solubility for separation from impurities. | To achieve high purity by separating the target salt from the salts of impurities. | google.com |

| Precipitation/Crystallization | Inducing precipitation of the purified hydrochloride salt from solution, often by adding an anti-solvent (e.g., cyclohexane). | To isolate the final product in solid form. | google.com |

| Filtration and Drying | Filtering the precipitated solid, washing it with a suitable solvent, and drying it under vacuum. | To obtain the pure, solid this compound. | google.comgoogle.com |

Strategic Derivatization and Functionalization of the 7 Bromoquinoline Scaffold

Halogen as a Reactive Handle for Diverse Substitutions

The bromine atom at the 7-position of the quinoline (B57606) ring is the linchpin for a wide array of substitution reactions. Its unique electronic properties and susceptibility to various catalytic systems make it an ideal point for molecular modification.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Mizoroki-Heck reactions on bromoquinolines)

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon bonds, and 7-bromoquinoline (B152726) is an excellent substrate for these transformations. The Suzuki-Miyaura and Mizoroki-Heck reactions, in particular, have been extensively utilized to introduce aryl, heteroaryl, and vinyl substituents at the 7-position.

In the Suzuki-Miyaura cross-coupling reaction , 7-bromoquinoline can be coupled with a variety of organoboron reagents, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. This reaction is highly efficient for creating 7-aryl or 7-heteroaryl quinolines. The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields and purity of the desired products. For instance, novel 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives have been synthesized from 7-bromoquinoline intermediates via Suzuki-Miyaura coupling, demonstrating the utility of this method in generating complex heterocyclic systems. nih.gov The reactivity of bromoquinolines in Suzuki-Miyaura couplings can be influenced by other substituents on the quinoline ring, sometimes leading to selective reactions at different halogenated positions. researchgate.net

The Mizoroki-Heck reaction provides a means to introduce alkenyl groups by coupling 7-bromoquinoline with alkenes in the presence of a palladium catalyst and a base. This reaction typically exhibits high trans selectivity. nih.gov The use of ionic liquids as solvents has been shown to afford exclusively the branched olefin products in the Heck reaction of bromoquinolines with electron-rich olefins. ambeed.com The interaction of bromoquinoline with N,N-dialkyl-4-vinylanilines in a Heck reaction has been reported to yield a mixture of the linear trans-isomer and the geminal 1,1-disubstituted isomer. organic-chemistry.org

Table 1: Examples of Carbon-Carbon Bond Forming Reactions on Bromoquinolines

| Reaction Type | Bromoquinoline Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

| Suzuki-Miyaura | 7-Bromoquinoline intermediate | Arylboronic acid | Pd catalyst, base | 7-Aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | nih.gov |

| Suzuki-Miyaura | 2-Chloro-7-bromo-5-isopropylquinoline | - | - | Reaction at C7 | researchgate.net |

| Mizoroki-Heck | Bromoquinoline | Vinyl ether | Pd-DPPP, imidazolium (B1220033) ionic liquid | Acetyl heterocycle | ambeed.com |

| Mizoroki-Heck | Bromoquinoline | N,N-dialkyl-4-vinylaniline | Pd catalyst | trans- and 1,1-isomers | organic-chemistry.org |

Carbon-Nitrogen Bond Forming Reactions (e.g., Amination, Nucleophilic Displacement by Amines)

The introduction of nitrogen-containing functional groups at the 7-position of the quinoline ring is a common strategy in medicinal chemistry. This can be achieved through various amination protocols.

Direct nucleophilic amination of 7-bromoquinoline derivatives is a frequently employed method. For example, 7-bromoquinoline-5,8-dione undergoes direct nucleophilic amination with various aryl sulfonamides to yield 6-arylsulfonamido-7-bromoquinoline-5,8-dione derivatives. jcsp.org.pk Similarly, reaction with aryl amines like o-anisidine, p-toluidine, and p-bromoaniline leads to the corresponding 6-amino-7-bromoquinoline-5,8-diones. semanticscholar.org The bromine substituent at the C7 position enhances the electrophilicity of the quinone ring, facilitating regioselective amination at the C6 position. ias.ac.in

Catalytic methods, such as the Buchwald-Hartwig amination, can also be employed for the C-N bond formation. These reactions typically utilize a palladium catalyst with a suitable ligand to couple 7-bromoquinoline with a wide range of amines. Additionally, the synthesis of 7-aminoquinoline (B1265446) derivatives can be achieved through multi-step sequences, such as nitration followed by reduction. For instance, 7-bromo-6-nitroquinoline can be reduced to 6-amino-7-bromoquinoline using stannous chloride in hydrochloric acid.

Table 2: Selected Carbon-Nitrogen Bond Forming Reactions

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 7-Bromoquinoline-5,8-dione | Aryl sulfonamides | 6-Arylsulfonamido-7-bromoquinoline-5,8-diones | Nucleophilic Amination | jcsp.org.pk |

| 7-Bromoquinoline-5,8-dione | o-Anisidine | 6-(o-Anisidinyl)-7-bromoquinoline-5,8-dione | Nucleophilic Amination | semanticscholar.org |

| 7-Bromoquinoline-5,8-dione | Ammonia or alkylamines | 6-Amino-7-bromoquinoline-5,8-dione (B8093216) | Nucleophilic Substitution | ias.ac.in |

| 7-Bromo-6-nitroquinoline | Stannous chloride, HCl | 6-Amino-7-bromoquinoline | Reduction of nitro group |

Formation of Carbon-Oxygen and Carbon-Sulfur Linkages

The bromine atom of 7-bromoquinoline can be displaced by oxygen and sulfur nucleophiles to form ethers and thioethers, respectively. These reactions expand the diversity of accessible quinoline derivatives.

The synthesis of 7-alkoxy- or 7-aryloxyquinolines is typically achieved through nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling reactions. For instance, 7-bromo-2-methylquinoline (B1280046) reacts with sodium methoxide (B1231860) in the presence of a copper(I) bromide catalyst to afford 7-methoxy-2-methylquinoline. In another example, 7-bromo-quinoline-5,8-dione has been shown to react with various phenols in the presence of potassium carbonate to yield 7-phenoxy-quinoline-5,8-dione derivatives.

The formation of carbon-sulfur bonds can be accomplished using palladium or copper-catalyzed cross-coupling reactions. A well-defined palladium N-heterocyclic carbene (NHC) complex, [Pd(IPr*OMe)(cin)Cl], has demonstrated high catalytic activity for the cross-coupling of aryl bromides with a variety of aryl- and alkylthiols. This methodology is applicable to 7-bromoquinoline for the synthesis of 7-(arylthio)- and 7-(alkylthio)quinolines. Alternatively, copper-catalyzed C-S bond formation, such as the reaction between an aryl halide and a thiol using a copper iodide catalyst with a ligand like N,N'-dimethylethylenediamine (DMEDA), provides another efficient route to these thioether derivatives.

Synthesis of Complex Polycyclic and Heterocyclic Systems

7-Bromoquinoline serves as a key precursor for the construction of more complex fused ring systems, including quinoline-5,8-diones and isoxazoloquinones, which are of significant interest in medicinal chemistry.

Quinoline-5,8-dione and Isoxazoloquinone Derivatives from 7-Bromoquinoline Precursors

7-Bromoquinoline-5,8-dione is a versatile intermediate that can be synthesized from 5,7-dibromo-8-hydroxyquinoline through oxidation with a mixture of concentrated sulfuric acid and nitric acid. jcsp.org.pksemanticscholar.org This dione (B5365651) is then amenable to further functionalization. For example, as previously mentioned, it undergoes nucleophilic amination at the 6-position. jcsp.org.pksemanticscholar.org

Furthermore, 7-bromoquinoline-5,8-dione is a key starting material for the synthesis of isoxazolo[4,5-g]quinoline-4,9-diones. The cyclization of 7-bromoquinoline-5,8-dione with an aldoxime, such as 3,4,5-trimethoxybenzaldoxime, in the presence of triethylamine (B128534) and aqueous sodium hypochlorite, yields the corresponding isoxazoloquinone derivative. These fused heterocyclic systems are of interest for their potential biological activities.

Table 3: Synthesis of Fused Systems from 7-Bromoquinoline Precursors

| Precursor | Reagent(s) | Product | Product Class | Reference |

| 5,7-Dibromo-8-hydroxyquinoline | conc. H₂SO₄, conc. HNO₃ | 7-Bromoquinoline-5,8-dione | Quinoline-5,8-dione | jcsp.org.pk |

| 7-Bromoquinoline-5,8-dione | 3,4,5-Trimethoxybenzaldoxime, Et₃N, NaOCl | 3-(3,4,5-Trimethoxyphenyl)isoxazolo[4,5-g]quinoline-4,9-dione | Isoxazoloquinone |

Borylated Quinoline Scaffolds

The conversion of the bromo group of 7-bromoquinoline into a boronic acid or boronic ester group provides a valuable synthetic intermediate. These borylated quinolines can then participate in a wide range of subsequent cross-coupling reactions, acting as building blocks for the synthesis of highly functionalized quinoline derivatives.

The Miyaura borylation is a common method for this transformation, involving the reaction of 7-bromoquinoline with a boron-containing reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst and a base. For example, ethyl 4-bromo-7-methoxyquinoline-3-carboxylate has been converted to its corresponding borylated product using a palladium catalyst. Iridium-catalyzed C-H borylation of quinolines offers an alternative strategy, although the regioselectivity can be influenced by substituents on the quinoline ring. The in situ generated borylated quinolines can be subsequently converted to other functional groups, for instance, by reaction with copper(II) bromide to regenerate a bromoquinoline or with potassium bifluoride to form a more reactive trifluoroborate salt.

Spiro-Fused Quinoline Hybrids

The construction of spiro-fused quinoline hybrids represents a significant advancement in the diversification of the 7-bromoquinoline scaffold. These complex three-dimensional structures are of interest due to their potential applications in medicinal chemistry. One notable approach involves the synthesis of 7-amine-spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes]. These compounds can be synthesized through a one-pot cyclocondensation reaction of 2-aminobenzonitrile (B23959) with various spiro[chroman-2,1'-cycloalkan]-4-ones. researchgate.net The reaction typically utilizes aluminum chloride (AlCl₃) as a catalyst and is often performed under solvent-free conditions with conventional thermal heating, yielding products in the range of 30-65%. researchgate.net

Another facile and efficient method has been developed for creating quinoline-fused fluorescent dihydro/spiro-quinazolinones. nih.gov This methodology employs p-toluenesulfonic acid (p-TSA) as a catalyst. The process involves a three-component reaction of an aniline (B41778), a dimedone derivative, and an isatin. nih.gov The synthetic utility of these spiro-quinazolinones can be further demonstrated by their participation in subsequent reactions, such as Suzuki coupling, to generate more complex arylated products. nih.gov

The synthesis of these spiro-fused hybrids showcases the versatility of the quinoline core in creating structurally diverse molecules with potential biological relevance. For example, certain spirochromeno-quinolines have been evaluated for their acetylcholinesterase (AChE) inhibitory activity, indicating their potential as scaffolds for new therapeutic agents. researchgate.net

Table 1: Synthesis of Spiro-Fused Quinoline Hybrids This table summarizes representative examples of synthesized spiro-fused quinoline hybrids.

| Starting Materials | Product Type | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 2-Aminobenzonitrile, Spiro[chroman-2,1'-cycloalkan]-4-ones | 7-Amine-spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes] | AlCl₃ | 30-65% | researchgate.net |

| Aniline, Dimedone, Isatin | Quinoline-appended spiro-quinazolinones | p-TSA | up to 81% | nih.gov |

Methodologies for Site-Specific Functionalization

The bromine atom at the C7 position of the quinoline ring is a key functional handle that allows for a variety of site-specific modifications through cross-coupling reactions and other transformations. These methodologies are crucial for building molecular complexity and for structure-activity relationship (SAR) studies.

One of the most powerful and widely used methods for the functionalization of the 7-bromoquinoline core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the 7-position of the quinoline and a wide range of aryl or heteroaryl boronic acids or esters. mdpi.com This strategy has been successfully employed to synthesize novel 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones, which have been investigated as potential cholinesterase inhibitors for Alzheimer's disease. mdpi.com Optimization of the Suzuki-Miyaura reaction conditions is often necessary to achieve high yields and purity of the desired products. mdpi.com

Beyond Suzuki coupling, organometallic reagents play a significant role in the regioselective functionalization of bromoquinolines. Halogen-metal exchange reactions, for instance using magnesium reagents, can generate a nucleophilic carbon center at the 7-position. For example, the use of polyfunctional magnesium and zinc reagents can achieve regioselective Br/Mg-exchange on bromoquinolines, which can then be quenched with various electrophiles to introduce new functional groups. beilstein-journals.org

Transition metal-catalyzed C-H activation has also emerged as a powerful strategy for the functionalization of the quinoline scaffold, although much of the focus has been on positions other than C7. mdpi.comnih.gov However, the principles of directing group-assisted C-H activation can be conceptually applied. For instance, N-oxide has been explored as an excellent directing group for the selective functionalization of quinolines, primarily at the C2 and C8 positions. mdpi.comnih.gov

A viable strategy for derivatization involves preparing the 7-bromoquinoline N-oxide from 7-bromoquinoline. nih.gov This intermediate can then undergo reactions such as deoxygenative amination, allowing for the introduction of an amino group at the C2-position while retaining the bromine at C7 for subsequent modifications like Sonogashira coupling. nih.gov This multi-step approach highlights how different positions on the quinoline ring can be selectively functionalized in a controlled manner. nih.gov

Table 2: Methodologies for Functionalization of 7-Bromoquinoline This table provides an overview of common methods used for the site-specific functionalization of the 7-bromoquinoline scaffold.

| Methodology | Reagents/Catalyst | Type of Bond Formed | Position Functionalized | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, Arylboronic acid | C-C (Aryl) | C7 | mdpi.com |

| Sonogashira Coupling | Pd/Cu catalyst, Terminal alkyne | C-C (Alkynyl) | C7 | nih.gov |

| Br/Mg Exchange | Magnesium reagents (e.g., iPrMgCl·LiCl) | C-Mg (Organometallic) | C7 | beilstein-journals.org |

| Deoxygenative Amination | Ts₂O, Amine (on N-oxide) | C-N | C2 | nih.gov |

Advanced Spectroscopic Characterization and Analytical Methodologies

Comprehensive Structural Elucidation of 7-Bromoquinoline (B152726) Hydrochloride and Derivatives

The definitive assignment of the molecular structure of 7-bromoquinoline hydrochloride and related compounds relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy : The proton NMR spectrum of 7-bromoquinoline reveals distinct signals for each of the six protons on the quinoline (B57606) ring system. chemicalbook.com The chemical shifts and coupling patterns are characteristic of the substitution pattern. For instance, in derivatives like 7-bromo-4-chloroquinoline, the proton signals are influenced by the presence of both bromine and chlorine substituents. chemicalbook.com Similarly, the ¹H-NMR spectrum of 6-amino-7-bromoquinoline-5,8-dione (B8093216) shows characteristic shifts for the protons on the quinoline core and the amino group.

¹³C-NMR Spectroscopy : The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. In 7-bromoquinoline, distinct signals are observed for each of the nine carbon atoms. nih.gov For derivatives such as 7-bromoquinoline-4-carboxylic acid, the carbon of the carboxylic acid group (C4) exhibits a characteristic downfield shift to approximately 170 ppm, while the carbon attached to the bromine (C7) appears around 110 ppm.

A representative table of ¹H-NMR and ¹³C-NMR data for 7-Bromoquinoline is presented below. Note that specific chemical shifts can vary slightly depending on the solvent used. washington.edu

Table 1: Representative NMR Data for 7-Bromoquinoline

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | ~8.9 | ~150 |

| H-3 | ~7.4 | ~122 |

| H-4 | ~8.1 | ~136 |

| H-5 | ~7.8 | ~128 |

| H-6 | ~7.5 | ~129 |

| C-7 | - | ~121 |

| H-8 | ~8.0 | ~130 |

| C-4a | - | ~148 |

| C-8a | - | ~128 |

Data is generalized from typical quinoline spectra and may not represent exact values for this compound.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. measurlabs.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. measurlabs.comresearchgate.net For 7-bromoquinoline (C₉H₆BrN), the expected monoisotopic mass is approximately 206.968 g/mol . nih.gov HRMS can confirm this mass with high precision, distinguishing it from other potential elemental compositions. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

Fragmentation Analysis : In the mass spectrometer, molecules can be fragmented into smaller, characteristic ions. The fragmentation pattern of quinoline and its derivatives often involves the loss of HCN (27 mass units). mcmaster.ca For 7-bromoquinoline, fragmentation may also involve the loss of the bromine atom. libretexts.org Analysis of these fragmentation patterns provides valuable structural information and can help to differentiate between isomers. mcmaster.calibretexts.org

Vibrational and Electronic Spectroscopic Analysis

Vibrational and electronic spectroscopy provide insights into the functional groups present in a molecule and its electronic properties.

FT-IR Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. mhlw.go.jpthermofisher.com The FT-IR spectrum of a quinoline derivative will show characteristic peaks for C-H stretching and bending, C=C and C=N stretching vibrations within the aromatic ring system. nih.gov For derivatives, additional peaks corresponding to other functional groups, such as the C=O stretch in a carboxylic acid or the N-H stretch in an amine, will be observed.

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. nih.gov The Raman spectrum of 7-bromo-5-chloro-8-hydroxyquinoline, for example, shows characteristic bands for the quinoline ring system. chemicalbook.com

Table 2: Typical FT-IR and Raman Bands for Quinolines

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| C=C/C=N Ring Stretch | 1620-1450 | 1620-1450 |

| C-H In-plane Bend | 1300-1000 | 1300-1000 |

| C-H Out-of-plane Bend | 900-650 | 900-650 |

Frequency ranges are approximate and can be influenced by substitution.

UV-Vis Spectroscopy : UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. oecd.org Quinoline and its derivatives exhibit characteristic UV absorption spectra due to the π-electron system of the aromatic rings. nih.gov The absorption maxima can be influenced by the nature and position of substituents on the quinoline ring. This technique is also valuable for quantitative analysis, as the absorbance is directly proportional to the concentration of the compound in solution. oecd.org

Fluorescence Spectroscopy : Some quinoline derivatives are fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. mdpi.comacs.org The fluorescence properties are highly sensitive to the molecular structure and the local environment. nih.gov For example, the addition of a dimethylamino group at the 7-position of a quinoline can create a fluorescent scaffold. nih.gov Fluorescence spectroscopy is a highly sensitive technique that can be used for both qualitative and quantitative analysis. mdpi.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method used for the analysis of quinoline derivatives. nih.govkfu.edu.sa A typical HPLC method involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., trifluoroacetic acid) added to improve peak shape. dergipark.org.tr

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A purity of >95% is often required for research applications. thermofisher.com

Table 3: Example HPLC Method Parameters for Quinoline Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40) with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

These are example conditions and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin Layer Chromatography (HPTLC)

HPLC and HPTLC are powerful chromatographic techniques for the separation, identification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone for the purity assessment and quantification of 7-Bromoquinoline and its hydrochloride salt. Assays often specify a purity of greater than 94.0% or even 99.5% as determined by HPLC, highlighting its role in quality control. thermofisher.comruifuchemical.com A typical HPLC method involves a reversed-phase column, such as a C8 or C18, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. jfda-online.comsysrevpharm.org For instance, a method for related compounds used a C8 column with a mobile phase of 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.6) and acetonitrile (95:5 v/v) at a flow rate of 0.8 mL/min, with UV detection at 250 nm. sysrevpharm.org The retention time of the compound under specific conditions is a key identifier, and the peak area is proportional to its concentration, allowing for accurate quantification. jfda-online.com

Interactive Data Table: Example HPLC Parameters for Analysis of Related Compounds

| Parameter | Value |

| Column | Agilent Zorbax C8 (5µm, 250 mm×4.6 mm) |

| Mobile Phase | 0.1 M Ammonium Acetate Buffer:Acetonitrile (95:5 v/v) |

| pH | 5.6 |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 250 nm |

| Column Temperature | 30ºC |

| Injection Volume | 25 µL |

High-Performance Thin Layer Chromatography (HPTLC):

HPTLC offers a rapid and versatile method for the analysis of this compound. This technique is particularly useful for the simultaneous determination of multiple components in a mixture. nih.gov The separation is carried out on pre-coated silica (B1680970) gel 60 F254 plates. nih.govjpionline.org A suitable mobile phase, often a mixture of solvents like toluene, methanol, and glacial acetic acid, is chosen to achieve optimal separation. nih.gov For example, a mobile phase composition of toluene:methanol:glacial acetic acid (7.5:1:0.2, v/v/v) has been used for the separation of similar compounds. nih.gov After development, the plates are dried and scanned densitometrically at a specific wavelength, such as 230 nm, to quantify the separated components. nih.gov HPTLC methods are validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness. nih.govjpionline.org

Gas Chromatography for Volatile Derivative Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, compounds like this compound, which contain polar functional groups, are often not directly suitable for GC analysis due to their low volatility and potential for thermal degradation. researchgate.netfishersci.it To overcome this, derivatization is employed to convert the analyte into a more volatile and thermally stable form. researchgate.netgreyhoundchrom.com

Common derivatization techniques include silylation, acylation, and alkylation. researchgate.netfishersci.it These reactions target active hydrogens in functional groups like -OH, -NH, and -COOH. researchgate.net For a compound like this compound, derivatization would primarily target the nitrogen atom in the quinoline ring, although the hydrochloride salt itself would need to be considered in the reaction scheme. The resulting derivative will have increased volatility, allowing it to be readily analyzed by GC. researchgate.net The choice of derivatizing reagent is crucial and depends on the specific functional groups present in the molecule. For instance, silylating agents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) are highly effective for creating volatile derivatives. researchgate.net

The GC analysis of the volatile derivative provides information on the purity of the original compound and can be used for quantitative analysis. The separation is typically performed on a capillary column, and detection can be achieved using various detectors, such as a flame ionization detector (FID) or a mass spectrometer (MS). jfda-online.com

Chemometric Approaches in Spectroscopic Data Processing

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of spectroscopic analysis of this compound, chemometric techniques are invaluable for interpreting complex datasets.

Multivariate Analysis for Spectral Interpretation (e.g., Principal Component Analysis, Partial Least Squares Regression)

Principal Component Analysis (PCA):

PCA is a widely used unsupervised pattern recognition technique that reduces the dimensionality of large datasets while retaining most of the original variance. rapidminer.commdpi.com In the analysis of spectroscopic data (e.g., from HPLC-DAD or HPTLC), PCA can be used to identify patterns and group samples based on their spectral similarities. mdpi.com This is particularly useful for identifying outliers or discriminating between different batches of this compound. mdpi.com PCA transforms the original, often correlated variables into a new set of uncorrelated variables called principal components (PCs). rapidminer.comnv5geospatialsoftware.com The first few PCs typically capture the most significant variations in the data, allowing for visualization in a lower-dimensional space (a score plot). mdpi.com

Partial Least Squares Regression (PLS):

PLS is a supervised regression method that is particularly well-suited for situations where the number of predictor variables is large and there is a high degree of collinearity among them, a common scenario in spectroscopic data. dergipark.org.trorangedatamining.com PLS models the relationship between two matrices, X (the predictor variables, e.g., spectral data) and Y (the response variables, e.g., concentration of this compound). ntnu.no It aims to find a set of latent variables that maximizes the covariance between X and Y. ntnu.noanu.edu.au This makes PLS a powerful tool for quantitative analysis, allowing for the prediction of the concentration of this compound from its spectrum, even in the presence of interfering substances. orangedatamining.comnih.gov The method is known to provide better predictive models compared to other regression techniques in many cases. dergipark.org.tr

Computational and Theoretical Studies on 7 Bromoquinoline Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics that govern the behavior of 7-bromoquinoline (B152726) systems.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. aps.org It is frequently employed to optimize molecular geometries and calculate various electronic properties for quinoline (B57606) derivatives. nih.govscirp.org Studies on related quinoline systems often utilize the B3LYP functional combined with basis sets like 6-311++G(d) to achieve a balance between accuracy and computational cost. uantwerpen.be

DFT calculations provide precise information on bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional structure of the molecule. mdpi.com From this optimized geometry, key electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. uantwerpen.beutexas.edu A larger HOMO-LUMO gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbitals. wikipedia.orgwuxiapptec.com For instance, DFT studies on various quinoline derivatives have shown that the HOMO-LUMO gap can be a significant predictor of their stability. uantwerpen.beresearchgate.net

Table 1: Representative DFT-Calculated Parameters for a Substituted Quinoline System

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. ossila.com |

| ELUMO | -2.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. ossila.com |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | Indicator of chemical stability and reactivity. uantwerpen.be |

| Dipole Moment (μ) | 2.1 D | Measure of the overall polarity of the molecule. scirp.org |

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the HOMO and LUMO being the most crucial orbitals in chemical reactions. utexas.edu The distribution of the HOMO is typically spread across the electron-rich regions of the molecule, indicating the sites most susceptible to electrophilic attack. Conversely, the LUMO is localized over electron-deficient areas, representing the sites prone to nucleophilic attack. wuxiapptec.comrsc.org In many quinoline derivatives, the HOMO density is often found on the quinoline ring and associated amide groups, while the LUMO density is concentrated primarily on the quinoline moiety itself. rsc.org

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum calculations. nih.gov These maps visualize the charge distribution on the molecule's surface, with red areas indicating electron-rich regions (negative potential, susceptible to electrophiles) and blue areas showing electron-poor regions (positive potential, susceptible to nucleophiles). rsc.org This analysis helps in predicting intermolecular interactions and sites of chemical reactivity. rsc.org

Molecular Modeling and Interaction Studies

Molecular modeling techniques are essential for understanding how 7-bromoquinoline derivatives interact with other molecules, particularly biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). frontiersin.org This method is widely applied in drug discovery to screen for potential inhibitors and to understand their binding mechanisms at the molecular level. nih.gov For biologically active derivatives of 7-bromoquinoline, docking studies can identify key interactions within the active site of a target protein.

For example, derivatives of 7-bromoquinoline-5,8-dione have been studied for their antimicrobial properties through docking simulations with bacterial dihydropteroate (B1496061) synthase. ripublication.comresearchgate.net Similarly, other quinoline derivatives have been docked against targets like HIV reverse transcriptase and the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov These simulations calculate a binding affinity or docking score (often in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. uobaghdad.edu.iq The results also reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the receptor's binding pocket. researchgate.net

Table 2: Example of Molecular Docking Results for a Quinoline Derivative with a Protein Target

| Protein Target | Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|---|

| EGFR | Compound 4f | -9.5 | Met793, Lys745, Asp855 | Hydrogen bonding, Hydrophobic |

| Gyrase B | Compound C | -8.562 | Asp73, Gly77, Arg76 | Hydrogen bonding, van der Waals |

| NDM-1 | Compound D | -6.999 | His122, Cys208, Gln123 | Hydrogen bonding, π-sulfur |

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net Computational methods can be used to explore the potential energy surface (PES) of a molecule, identifying low-energy, stable conformers and the energy barriers between them. researchgate.net For flexible 7-bromoquinoline derivatives, understanding the preferred conformations is crucial, as only specific shapes may fit into a receptor's binding site. This analysis helps to rationalize structure-activity relationships and guide the design of more rigid, potent analogs.

Theoretical Investigations of Reaction Mechanisms and Reaction Pathways

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. mdpi.com By mapping the reaction pathway from reactants to products, theoretical studies can identify transition states (the highest energy point along the reaction coordinate) and intermediates. mdpi.com DFT calculations are frequently used to determine the activation energies associated with these transition states, providing a quantitative measure of the reaction's feasibility. mdpi.com

For 7-bromoquinoline systems, these investigations can shed light on synthetic routes, such as the regioselectivity of bromination reactions or the mechanisms of subsequent functionalization. researchgate.netclockss.org For instance, theoretical studies can explain why certain positions on the quinoline ring are more susceptible to electrophilic or nucleophilic substitution. By understanding the energetic profiles of different potential pathways, chemists can optimize reaction conditions to favor the formation of the desired product. mdpi.com

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry has emerged as a powerful tool for predicting the spectroscopic properties of molecules, providing valuable insights that complement and aid in the interpretation of experimental data. For 7-bromoquinoline systems, theoretical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in assigning and understanding their vibrational and electronic spectra. This section details the comparison between computationally predicted spectroscopic properties and their experimental validation for 7-bromoquinoline and its closely related derivatives.

The primary focus of comprehensive spectroscopic analysis has been on derivatives such as 7-bromo-5-chloro-8-hydroxyquinoline, due to their relevance in various chemical and biological studies. The methodologies and findings from these studies are largely applicable to the broader class of 7-bromoquinoline systems.

Vibrational Spectroscopy (FTIR and FT-Raman)

A thorough investigation of the vibrational spectra of 7-bromo-5-chloro-8-hydroxyquinoline (BCHQ) provides a clear example of the synergy between theoretical calculations and experimental measurements. The Fourier Transform Infrared (FTIR) and FT-Raman spectra of BCHQ have been recorded and compared against theoretical frequencies calculated using ab initio Hartree-Fock (HF) and DFT (B3LYP) methods with a 6-31G** basis set. sigmaaldrich.comnih.gov

The geometry of the molecule was first optimized using these computational methods to find the most stable conformation. Subsequently, the vibrational frequencies were calculated. A complete vibrational assignment was performed, where the fundamental modes of the compound were analyzed based on the observed FTIR and FT-Raman data. nih.gov The theoretically obtained vibrational frequencies were found to be in good agreement with the experimental data, validating the computational models used. sigmaaldrich.comnih.gov Normal coordinate analysis was also conducted using Wilson's FG matrix method with ab initio force fields to further support the assignments. nih.gov

The following table presents a selection of the observed (FTIR and FT-Raman) and calculated (B3LYP/6-31G**) vibrational frequencies for key functional groups and vibrational modes of 7-bromo-5-chloro-8-hydroxyquinoline.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 7-bromo-5-chloro-8-hydroxyquinoline

| Assignment | FTIR (Experimental) | FT-Raman (Experimental) | B3LYP/6-31G (Calculated)** |

|---|---|---|---|

| O-H Stretch | 3410 | - | 3445 |

| C-H Stretch (Quinoline Ring) | 3075 | 3080 | 3088 |

| C=N Stretch (Quinoline Ring) | 1620 | 1618 | 1625 |

| C=C Stretch (Quinoline Ring) | 1575 | 1578 | 1580 |

| C-O Stretch | 1280 | 1282 | 1288 |

| C-Br Stretch | 680 | 685 | 675 |

Data compiled from Arjunan et al., Spectrochim Acta A Mol Biomol Spectrosc, 2009. nih.gov

The strong correlation between the experimental and computed frequencies demonstrates the reliability of the DFT B3LYP method for predicting the vibrational spectra of halogenated quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific comparative studies on 7-bromoquinoline hydrochloride are not extensively documented, the principles of predicting NMR spectra for quinoline derivatives are well-established. Theoretical calculations of NMR chemical shifts are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT.

For various quinoline derivatives, studies have shown that calculated ¹H and ¹³C chemical shifts correlate well with experimental data. tsijournals.com These computational approaches can accurately predict the chemical shifts by considering the electronic environment of each nucleus. The influence of substituents, such as the bromine atom in the 7-position, on the chemical shifts of the quinoline ring protons and carbons can be effectively modeled. tsijournals.com Generally, a good agreement between theoretical and experimental shifts validates the optimized molecular geometry and the computational level of theory used. researchgate.net

Electronic Spectroscopy (UV-Vis)

The electronic absorption properties of quinoline systems can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method is employed to calculate the electronic transitions, which correspond to the absorption bands observed in a UV-Vis spectrum. mdpi.com

For quinoline derivatives, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions, such as π → π* or n → π* transitions. rsc.org The accuracy of these predictions is often validated by comparing the calculated spectra with experimentally recorded UV-Vis spectra in different solvents. eurjchem.com The close match between theoretical and experimental λmax values, often with a small percentage of error, confirms the utility of TD-DFT in understanding the electronic structure and properties of these molecules. mdpi.com

Applications of 7 Bromoquinoline and Its Derivatives in Advanced Chemical Research

Medicinal Chemistry Research (In Vitro Investigations)

Design and Synthesis of Novel Pharmacological Agents (as a lead compound or scaffold)

The 7-bromoquinoline (B152726) core serves as a crucial building block in the design and synthesis of new pharmacological agents. chemimpex.com Its halogen substituent provides a reactive site for various organic reactions, including nucleophilic substitution and cross-coupling reactions, enabling the creation of diverse libraries of compounds. chemimpex.com For instance, 7-chloroquinoline (B30040), a closely related analogue, is a key precursor for synthesizing derivatives through magnesiation, followed by reactions with different electrophiles to produce functionalized quinolines. durham.ac.uk This highlights the utility of the 7-haloquinoline scaffold in generating novel molecular architectures.

The synthesis of quinoline (B57606) derivatives can be achieved through several established methods, such as the Skraup, Friedländer, and Conrad-Limpach syntheses, which allow for the construction of the core heterocyclic system. orientjchem.orgorientjchem.orgnih.gov Subsequent modifications, often targeting the halogenated position, lead to the development of compounds with tailored biological activities. Researchers have successfully synthesized series of brominated methoxyquinolines and nitrated bromoquinolines, demonstrating the scaffold's versatility. nih.gov These synthetic strategies underscore the importance of 7-bromoquinoline and its analogues as foundational structures for discovering lead compounds in drug development programs. orientjchem.orgnih.gov

In Vitro Evaluation of Antimicrobial Activity of Derivatives

Derivatives of 7-bromoquinoline have shown significant promise as antimicrobial agents in in vitro studies. A notable example involves the synthesis of 7-bromoquinoline-5,8-dione derivatives incorporating aryl sulfonamides. researchgate.net These compounds were synthesized via direct nucleophilic amination and evaluated for their antimicrobial potency, with some showing notable activity against various bacterial and fungal strains. researchgate.netnih.gov

The antimicrobial potential of the broader quinoline family is well-documented. nih.gov Studies on quinoline-thiazole derivatives revealed significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). acs.org Similarly, novel indole-quinoline hybrids have been developed that show potency against Gram-positive bacteria, including MRSA, Enterococcus faecalis, and Bacillus subtilis. nih.gov The introduction of different substituents on the quinoline ring allows for the modulation of antimicrobial specificity and potency. nih.govresearchgate.net For example, certain 9-bromo substituted indolizinoquinoline-5,12-dione derivatives have demonstrated potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL against E. coli and S. pyogenes. nih.gov

Table 1: In Vitro Antimicrobial Activity of Selected Quinoline Derivatives This table is interactive. Users can sort and filter the data.

| Compound Class | Target Organism(s) | Key Findings (MIC values) | Reference(s) |

|---|---|---|---|

| 7-Bromoquinoline-5,8-dione-Aryl Sulfonamides | Bacteria & Fungi | Confirmed antibiotic potency with MIC ranges of 0.80-1.00 mg/ml. | researchgate.netnih.gov |

| 9-Bromo Indolizinoquinoline-5,12-diones | E. coli, S. pyogenes, MRSA | Potent activity; MIC of 2 µg/mL against E. coli & S. pyogenes; 0.031 µg/mL against MRSA. | nih.gov |

| Quinoline-Thiazole Hybrids | E. coli, S. aureus (MRSA) | Compound 4g was 8 times more effective than chloramphenicol against MRSA (MIC: 3.91 µg/mL). | acs.org |

| Indole-Quinoline Hybrids | S. aureus (MRSA), E. faecalis | Compound 3m exhibited potency against MRSA and other Gram-positive bacteria. | nih.gov |

| 6-Amino-4-methyl-1H-quinoline-2-one Derivatives | B. cerus, Staphylococcus, Pseudomonas, E. coli | Excellent activity with MIC values ranging from 3.12 to 50 µg/mL. | nih.gov |

In Vitro Anticancer Activity and Antiproliferative Effects of Derivatives

The quinoline scaffold is a cornerstone in the development of anticancer agents, and derivatives of 7-bromoquinoline have been a key focus of this research. orientjchem.orgglobalresearchonline.net In vitro studies have consistently demonstrated the potent antiproliferative effects of these compounds against a wide range of human cancer cell lines.

For example, highly brominated quinolines, such as 3,5,6,7-tetrabromo-8-methoxyquinoline, have exhibited significant inhibitory activity against C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma) cell lines. nih.gov Another derivative, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, showed even higher activity, with IC₅₀ values ranging from 5.45 to 9.6 μg/mL against the same cell lines. nih.gov Similarly, Morita-Baylis-Hillman adducts hybridized with a 7-chloroquinoline moiety displayed expressive cytotoxic potential against MCF-7 (breast cancer), HCT-116 (colon cancer), and HL-60 (leukemia) cells, with one derivative showing an IC₅₀ of 4.60 µmol L⁻¹. researchgate.net The presence and position of the halogen atom, along with other substituents, play a critical role in modulating the cytotoxic potency of these derivatives. nih.govnih.gov

Table 2: In Vitro Anticancer Activity of Selected Bromo- and Chloroquinoline Derivatives This table is interactive. Users can sort and filter the data.

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC₅₀ Values) | Reference(s) |

|---|---|---|---|

| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6, HeLa, HT29 | Significant inhibitory effects. | nih.gov |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | IC₅₀ values of 5.45–9.6 μg/mL. | nih.gov |

| 5,7-Dibromo-8-hydroxyquinoline | A549, HT29, HeLa, MCF7 | IC₅₀ values of 5.8, 5.4, 18.7, and 16.5 mg/mL, respectively. | nih.gov |

| 6-Bromo quinazoline-4(3H)-one derivative (8a) | MCF-7, SW480 | IC₅₀ values of 15.85 µM and 17.85 µM, respectively. | nih.gov |

| 7-Chloroquinoline-MBHA Hybrids | MCF-7, HCT-116, HL-60 | Expressive cytotoxic potential; IC₅₀ of 4.60 µmol L⁻¹ for one derivative. | researchgate.net |

| 6-Chloro-2-phenyl-quinoline-4-carboxylic acids | MCF-7 | Displayed growth reduction between 71% and 86%. | nih.gov |

Mechanistic Studies of In Vitro Biological Action

Understanding the mechanism of action is crucial for the rational design of more effective therapeutic agents. Research into 7-bromoquinoline derivatives and their analogues has uncovered several key biological pathways through which they exert their cytotoxic and antimicrobial effects.

A primary mechanism for many quinoline-based anticancer agents is the inhibition of enzymes critical for cell proliferation, such as topoisomerases. nih.govglobalresearchonline.net These enzymes manage DNA topology, and their inhibition leads to DNA damage and cell death. nih.gov For instance, certain brominated quinoline derivatives have been found to inhibit human topoisomerase I. nih.gov Other derivatives function as kinase inhibitors, targeting signaling pathways like the epidermal growth factor receptor (EGFR) that are often overactive in cancer. durham.ac.uknih.gov

In addition to enzyme inhibition, these compounds can induce apoptosis (programmed cell death). Studies have confirmed the ability of some brominated and nitrated quinoline derivatives to cause DNA laddering, a hallmark of apoptosis. nih.gov Flow cytometry analysis of cells treated with quinoline derivatives has shown cell cycle arrest, typically in the G2 or S phase, preventing cancer cells from dividing. nih.gov For antimicrobial action, one novel mechanism identified for indole-quinoline hybrids is the disruption of the bacterial proton motive force, which is essential for bacterial energy production and survival. nih.gov

Exploration of Molecular Hybrids for Multi-Targeted Approaches

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy to develop agents that can act on multiple biological targets simultaneously. researchgate.netconsensus.appscilit.com This approach can lead to enhanced efficacy and potentially overcome drug resistance. The 7-haloquinoline scaffold is an excellent platform for creating such hybrid molecules.

Researchers have synthesized and evaluated numerous quinoline-based hybrids for anticancer and antimalarial applications. nih.govresearchgate.net For example, hybrids combining the 7-chloroquinoline core with an isatin moiety have shown enhanced antiplasmodial activity, particularly when electron-withdrawing groups are present on the isatin ring. nih.gov In anticancer research, quinoline has been hybridized with various other scaffolds, including chalcones, thiazoles, pyrazoles, and coumarins, to create compounds with potent antiproliferative effects. researchgate.netresearchgate.net These hybrid molecules are designed to interact with multiple targets or pathways involved in cancer progression, offering a promising avenue for the development of next-generation therapeutics. researchgate.netresearchgate.net

Coordination Chemistry Research

The field of coordination chemistry explores the synthesis and properties of metal complexes, which have found applications in catalysis, materials science, and medicine. jchemrev.comorientjchem.org Quinoline and its derivatives, including 7-bromoquinoline, are effective ligands due to the nitrogen atom in the heterocyclic ring, which can coordinate with a variety of metal ions.

The coordination of quinoline-based ligands to metals like platinum, ruthenium, gallium, and copper has been investigated for the development of novel therapeutic agents. jchemrev.comnih.gov Metal complexes can exhibit unique biological activities that differ from the free ligand, often due to changes in geometry, redox potential, and bioavailability. jchemrev.com For example, platinum-based drugs are mainstays of cancer chemotherapy, and research into novel coordination complexes aims to overcome issues of resistance and side effects. nih.gov

While research specifically detailing 7-bromoquinoline as a ligand is emerging, studies on closely related structures are informative. For instance, 8-bromoquinoline has been used to synthesize tris(8-quinolinyl)antimony, which then acts as a ligand for platinum, forming novel Pt-Sb complexes. acs.org Furthermore, 8-hydroxyquinoline is a well-known chelating agent that forms stable complexes with metals like gallium, which have been explored for their anticancer properties. jchemrev.com The electronic properties conferred by the bromo-substituent on the quinoline ring can influence the stability and reactivity of the resulting metal complexes, making 7-bromoquinoline a valuable target for future exploration in the design of innovative coordination compounds with potential therapeutic or catalytic applications.

Development of Quinoline-Based Ligands for Metal Complexation

Quinoline and its derivatives are versatile ligands in coordination chemistry due to the presence of the nitrogen atom with a lone pair of electrons, which can readily coordinate to metal ions. The electronic and steric properties of the quinoline ring can be fine-tuned by the introduction of various substituents. The bromo-substituent at the 7-position in 7-bromoquinoline acts as an electron-withdrawing group, influencing the electron density on the quinoline nitrogen and thereby affecting the coordination properties of the ligand.

Researchers have synthesized a variety of ligands based on the 7-bromoquinoline framework for the complexation of transition metals. These ligands are often bidentate or polydentate, incorporating other donor atoms such as oxygen or sulfur to enhance their chelating ability. The synthesis of such ligands typically involves functionalization of the 7-bromoquinoline core at other positions, for example, through the introduction of hydroxyl, carboxyl, or amino groups. These functional groups can then be further modified to create more complex ligand architectures.

The resulting metal complexes have been characterized by various spectroscopic techniques, including IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction. These studies provide valuable insights into the electronic structure and coordination environment of the metal center.

| Ligand Derivative | Metal Ion | Coordination Mode | Research Focus |

| 7-Bromo-8-hydroxyquinoline | Cu(II) | Bidentate (N, O) | Synthesis and structural characterization of molecular complexes nih.gov |

| 5-Bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one | Co(II), Ni(II), Cu(II) | Tridentate | Synthesis, characterization, and biological evaluation nih.gov |

| 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol | Zn(II) | Tridentate (N, N', N'') | Development of fluorescent anion sensors |

Synthesis and Characterization of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are extended crystalline structures built from metal ions or clusters linked by organic ligands. The properties of these materials, such as porosity, stability, and functionality, are highly dependent on the nature of the metal and the organic linker. Quinoline-based ligands, including derivatives of 7-bromoquinoline, are attractive candidates for the construction of CPs and MOFs due to their rigid structure and potential for functionalization.

The synthesis of CPs and MOFs incorporating 7-bromoquinoline derivatives typically involves the reaction of a metal salt with the functionalized ligand under solvothermal conditions. The resulting structures can be one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D), depending on the coordination geometry of the metal ion and the connectivity of the ligand.

Characterization of these materials is primarily carried out using single-crystal and powder X-ray diffraction to determine their crystal structure and phase purity. Other techniques such as thermogravimetric analysis (TGA) and gas sorption analysis are used to assess their thermal stability and porosity, respectively. The bromine atom in the 7-position can also be utilized for post-synthetic modification of the framework, allowing for the introduction of additional functionalities.

| Framework Type | Ligand Based On | Metal Ion | Dimensionality | Key Feature |

| Coordination Polymer | 2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylate | Cu(II) | 2D | Photoluminescent properties mdpi.com |

| Coordination Polymer | 1,4-bis(4-oxy-1-benzene carboxylic acid)benzene | Zn(II), Cd(II), Co(II), Mn(II), Ni(II), Cu(II) | 1D, 2D, 3D | Diverse structural topologies mdpi.com |

| Metal-Organic Framework | Pyrazinoquinoxaline tetracarboxylic acid | Zn(II) | 3D | Fluorescence sensing of nitro explosives roaldhoffmann.com |

Studies on Chelation Modes and Metal Ion Coordination Geometries

The coordination number and geometry of the metal ion are influenced by several factors, including the size and charge of the metal ion, the steric bulk of the ligand, and the nature of the counter-ions. Common coordination geometries observed in complexes with quinoline-based ligands include tetrahedral, square planar, and octahedral. wikipedia.orglibretexts.org For instance, in a complex of a Schiff base ligand derived from 7-formyl-8-hydroxy-2-methylquinoline, Co(II), Ni(II), and Cu(II) ions were found to exhibit an octahedral geometry, while Zn(II), Cd(II), and Hg(II) ions adopted a tetrahedral geometry. nih.gov

Detailed structural information is typically obtained from single-crystal X-ray diffraction studies, which provide precise bond lengths and angles within the coordination sphere of the metal ion.

| Metal Ion | Ligand Type | Coordination Number | Geometry | Reference |

| Co(II), Ni(II), Cu(II) | Schiff base | 6 | Octahedral | nih.gov |

| Zn(II), Cd(II), Hg(II) | Schiff base | 4 | Tetrahedral | nih.gov |

| Zn(II) | Pentadentate quinolinol | 5 | Distorted square-pyramidal | nih.gov |

| Cu(II) | 7-Bromo-8-hydroxyquinoline | 4 | Square Planar | nih.gov |

Investigation of Non-Covalent Interactions in Coordination Complexes (e.g., pnictogen bonding)

Non-covalent interactions play a crucial role in the solid-state structures of coordination complexes, influencing their packing and supramolecular architecture. These interactions include hydrogen bonding, halogen bonding, π-π stacking, and less common interactions such as pnictogen bonding.

In the context of 7-bromoquinoline-containing complexes, the bromine atom can participate in halogen bonding, where it acts as a Lewis acidic "halogen bond donor" interacting with a Lewis basic atom on an adjacent molecule. Furthermore, the aromatic quinoline ring can engage in π-π stacking interactions with other aromatic systems within the crystal lattice.